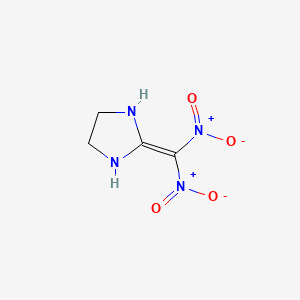
2-(Dinitromethylidene)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dinitromethylidene)imidazolidine is a nitrogen-containing heterocyclic compound with significant interest in various scientific fields This compound is characterized by the presence of a dinitromethylidene group attached to an imidazolidine ring
Méthodes De Préparation
The synthesis of 2-(Dinitromethylidene)imidazolidine typically involves the reaction of imidazolidine derivatives with nitrating agents. One common method includes the nitration of imidazolidine using a mixture of nitric acid and sulfuric acid. This reaction requires careful control of temperature and reaction conditions to ensure the selective formation of the dinitromethylidene group.
Industrial production methods for this compound may involve large-scale nitration processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
2-(Dinitromethylidene)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of nitroimidazolidine derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the dinitromethylidene group to a less oxidized state, forming aminoimidazolidine derivatives.
Substitution: The dinitromethylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted imidazolidine derivatives.
Common reagents and conditions for these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(Dinitromethylidene)imidazolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Studies have investigated its antimicrobial, antiviral, and anticancer properties.
Medicine: Research into the pharmacological properties of this compound has shown promise in the treatment of various diseases. Its ability to interact with biological targets and pathways is of particular interest.
Industry: The compound’s chemical stability and reactivity make it suitable for use in materials science, including the development of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Dinitromethylidene)imidazolidine involves its interaction with molecular targets and pathways within biological systems. The dinitromethylidene group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2-(Dinitromethylidene)imidazolidine can be compared with other similar compounds, such as:
2-Imidazolidinethione: This compound contains a thione group instead of a dinitromethylidene group. It is used in the synthesis of heterocyclic compounds and has applications in pharmaceuticals and materials science.
2-Imidazolidinone: This compound features a carbonyl group and is widely used as a building block in organic synthesis. It has applications in drug discovery and the development of chiral auxiliaries.
Nitroimidazoles: These compounds contain a nitro group attached to an imidazole ring and are known for their antimicrobial and antiparasitic properties.
The uniqueness of this compound lies in its dinitromethylidene group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
By understanding the properties, synthesis, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
137143-82-9 |
|---|---|
Formule moléculaire |
C4H6N4O4 |
Poids moléculaire |
174.12 g/mol |
Nom IUPAC |
2-(dinitromethylidene)imidazolidine |
InChI |
InChI=1S/C4H6N4O4/c9-7(10)4(8(11)12)3-5-1-2-6-3/h5-6H,1-2H2 |
Clé InChI |
NKUJQJWHOHIMMW-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=C([N+](=O)[O-])[N+](=O)[O-])N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
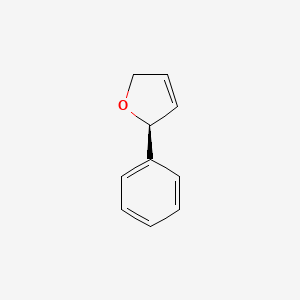
![2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14278981.png)
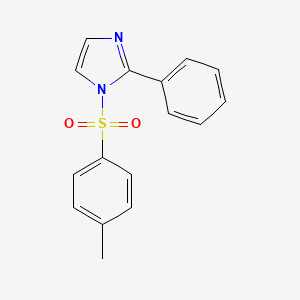
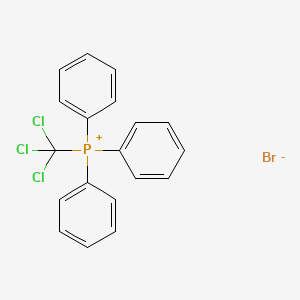
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
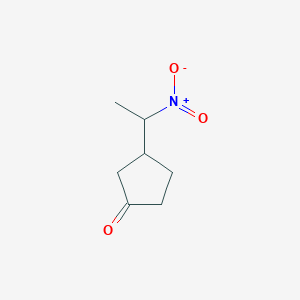
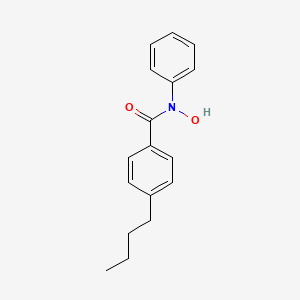
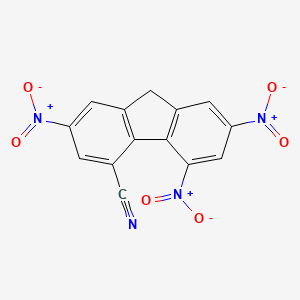
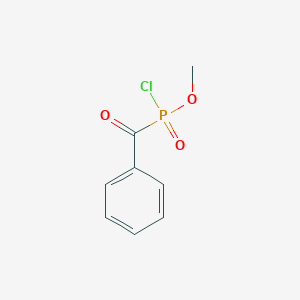
![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)
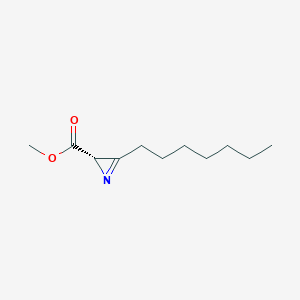
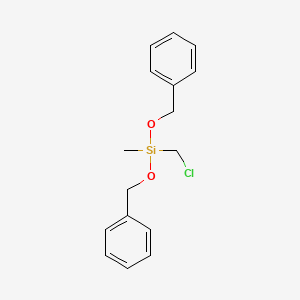
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-](/img/structure/B14279050.png)
